1-Azabicyclo[3.3.1]nonan-3-one - 29170-80-7

1-Azabicyclo[3.3.1]nonan-3-one

Catalog Number: EVT-447992
CAS Number: 29170-80-7
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From Piperidine Derivatives:
    • One approach involves the synthesis of 6-oxo-3-phenylpiperidine-3-propanoic acid from dimethyl 4-cyano-4-phenylheptanedioate, followed by selective reduction and cyclization to yield 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. [, ]
  • From Adamantane Derivatives:
    • Another strategy utilizes bromination of adamantane followed by alkaline cleavage, ozonolysis, ketalization, and Huang-Minlon reduction to synthesize 1-Azabicyclo[3.3.1]nonan-3-one. []
  • From Bicyclo[3.3.1]nonane Derivatives:
    • An efficient method utilizes the fragmentation of readily available 1,3-adamantanediol (obtained via ruthenium-catalyzed oxyfunctionalization of 1-adamantanol) to synthesize 7-methylenebicyclo[3.3.1]nonan-3-one, a precursor to 1-Azabicyclo[3.3.1]nonan-3-one. []
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • 1H NMR studies on 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one revealed W-coupling between a C(9) proton and equatorial protons on C(6) and C(8), suggesting a boat conformation for the lactam ring. [, ]
    • Detailed NMR studies, including the use of shift reagents, on 7α-methylbicyclo[3.3.1]nonan-3α-ol (derived from 7-methylenebicyclo[3.3.1]nonan-3-one) suggest a chair-boat conformation as the major conformer. []
  • X-ray Crystallography:
    • Crystal structure analysis of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one confirmed the boat-chair conformation and revealed a significant distortion of the bridgehead amide from planarity. []
    • The crystal structure of (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one shows intermolecular hydrogen bonding between the hydroxyl and carbonyl groups. []
Chemical Reactions Analysis
  • Asymmetric Cleavage:
    • 9-azabicyclo[3.3.1]nonan-3-one can undergo asymmetric cleavage of the "fork head" ketone to yield enantiomerically enriched cis-2,6-disubstituted piperidine derivatives, valuable chiral building blocks for alkaloid synthesis. []
  • Beckmann and Huisgen-White Rearrangement:
    • 1-Azabicyclo[3.3.1]nonan-3-one derivatives can undergo a tandem Beckmann and Huisgen-White rearrangement, offering an alternative to Baeyer-Villiger oxidation for transforming the bicyclic ketone into a bicyclic lactone. This approach provides access to compounds like dihydropalustramic acid, a degradation product of the alkaloid palustrine. [, ]
  • Aza-Prins Cyclization:
    • 7-Methylenebicyclo[3.3.1]nonan-3-one oximes, derived from 1-Azabicyclo[3.3.1]nonan-3-one, undergo acid-promoted aza-Prins cyclization to form 1-aminoadamantane derivatives, important for synthesizing compounds like amantadine. []
  • Favorskii Reaction:
    • 2-Bromobicyclo[3.3.1]nonan-3-one undergoes Favorskii rearrangement to yield methyl bicyclo[3.2.1]octane-6-carboxylate derivatives stereoselectively. The reaction conditions, particularly the solvent and temperature, significantly influence the stereochemical outcome. []
  • Reductive Cyclization:
    • Hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one over various metal catalysts can lead to novel reductive cyclization products like 1-adamantanol and 1-methyl-2-oxa-adamantane. The product distribution depends on the catalyst and solvent used. []
  • Transannular Cyclization:
    • 7-Methylenebicyclo[3.3.1]nonan-3-one can undergo characteristic transannular cyclization, leading to the formation of novel tricyclic systems like 1-hydroxy-4-protoadamantanone via its corresponding exo-epoxide. []
  • Norrish Type I Cleavage:
    • 9-Oxabicyclo[3.3.1]nonan-3-one, a related bicyclic ketone, undergoes Norrish type I cleavage upon irradiation, offering a direct route to (cis-6-methyletrahydropyran-2-yl)acetic acid, a component of civet. []
Mechanism of Action
  • Chiral Building Block for Alkaloids:
    • The cis-2,6-disubstituted piperidine derivatives obtained from the asymmetric cleavage of 9-Azabicyclo[3.3.1]nonan-3-one have been explored as chiral building blocks for synthesizing various alkaloids with potential biological activities. []
  • Muscarinic Receptor Activity:
    • Derivatives incorporating the 1-Azabicyclo[3.3.1]nonane scaffold, particularly those with modifications at the C(8) position, have shown promising muscarinic receptor binding affinity and antagonist activity. These findings highlight the potential of this scaffold for developing novel therapeutic agents targeting muscarinic receptors. []
Applications
  • Synthesis of Natural Product Analogs: The tandem Beckmann and Huisgen-White rearrangement of 1-Azabicyclo[3.3.1]nonan-3-one derivatives provides a route to synthesizing analogs of natural products like palustrine, expanding the chemical diversity accessible for exploring biological activities. [, ]
  • Development of Chiral Building Blocks: The asymmetric cleavage of 9-Azabicyclo[3.3.1]nonan-3-one offers a pathway to enantiomerically enriched cis-2,6-disubstituted piperidine derivatives. These chiral building blocks hold promise for synthesizing a variety of alkaloids and other biologically active compounds in a stereoselective manner. []
  • Exploration of Novel Chemical Space: The diverse reactivity profile of 1-Azabicyclo[3.3.1]nonan-3-one, as demonstrated by reactions like aza-Prins cyclization and reductive cyclization, allows for the synthesis of novel tricyclic and adamantane derivatives. [, , ] These explorations expand the accessible chemical space and offer new opportunities for discovering molecules with unique properties and potential applications in various fields.

Properties

CAS Number

29170-80-7

Product Name

1-Azabicyclo[3.3.1]nonan-3-one

IUPAC Name

1-azabicyclo[3.3.1]nonan-3-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7H,1-6H2

InChI Key

LCZITSRPFSQODU-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)CN(C1)C2

Canonical SMILES

C1CC2CC(=O)CN(C1)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.